molecular formula C14H17N5O3 B6438422 2,4-dimethoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3,5-triazine CAS No. 2549011-69-8

2,4-dimethoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3,5-triazine

Cat. No. B6438422
CAS RN: 2549011-69-8
M. Wt: 303.32 g/mol
InChI Key: SFORNNONWHXIEY-UHFFFAOYSA-N
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Description

The compound “2,4-dimethoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3,5-triazine” is a complex organic molecule. It contains a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The triazine ring is substituted with various groups, including a pyridin-3-yloxy group, an azetidin-1-yl group, and two methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,3,5-triazine ring and the pyridine ring are aromatic, contributing to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the triazine and pyridine rings, as well as the electron-donating methoxy groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

2,4-dimethoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3,5-triazine has been studied for its potential as an anti-cancer agent. In particular, it has been found to inhibit the growth of various cancer cell lines, including colon, breast, and prostate cancer cells. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its ability to act as a catalyst for various chemical reactions, such as the synthesis of polymers and pharmaceuticals. Furthermore, it has been found to possess antioxidant, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of 2,4-dimethoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3,5-triazine is not yet fully understood. However, it is believed to act by binding to certain proteins and enzymes involved in cell proliferation and apoptosis. In particular, it is believed to bind to and inhibit the activity of the enzyme tyrosine kinase, which is involved in cell proliferation. In addition, it is thought to inhibit the activity of the enzyme caspase-3, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to inhibit the growth of various cancer cell lines, induce apoptosis in cancer cells, and act as a catalyst for various chemical reactions. In addition, it has been found to possess antioxidant, anti-inflammatory, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

The use of 2,4-dimethoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3,5-triazine in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. In addition, it has been found to possess a variety of biochemical and physiological effects, making it a useful tool for scientific research. However, it is also important to note that this compound is a relatively new compound, and its exact mechanism of action is not yet fully understood. As such, further research is needed to fully understand its potential applications.

Future Directions

Given the potential of 2,4-dimethoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3,5-triazine, there are a number of possible future directions for research. One possibility is to further investigate its potential as an anti-cancer agent. In particular, further research could be conducted to better understand its mechanism of action and to identify possible targets for its therapeutic activity. In addition, further research could be conducted to investigate its potential as a catalyst for various chemical reactions, as well as its potential as an antioxidant, anti-inflammatory, and anti-microbial agent. Finally, further research could be conducted to investigate its potential applications in the synthesis of polymers and pharmaceuticals.

Synthesis Methods

2,4-dimethoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3,5-triazine can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxy-6-methyl-1,3,5-triazine with pyridine-3-ylmethyl chloride in the presence of a base such as sodium carbonate. The reaction leads to the formation of a triazine derivative, which is then purified by column chromatography. Other methods of synthesis include the reaction of pyridine-3-ylmethyl chloride with 2,4-dimethoxy-6-methyl-1,3,5-triazine in the presence of a base such as potassium carbonate, and the reaction of 2,4-dimethoxy-6-methyl-1,3,5-triazine with pyridine-3-ylmethyl chloride in the presence of a base such as sodium hydroxide.

properties

IUPAC Name

2,4-dimethoxy-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-20-13-16-12(17-14(18-13)21-2)19-7-10(8-19)9-22-11-4-3-5-15-6-11/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFORNNONWHXIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CC(C2)COC3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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